Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate is a chemical compound with the molecular formula C17H19NO4S It is characterized by the presence of an ethyl ester group, a sulfonyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 2-[(4-methylphenyl)sulfonyl]amino]benzoate
- Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate
Uniqueness
Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate is unique due to its specific structural features, such as the presence of both sulfonyl and acetyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H19NO5S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]benzoate |
InChI |
InChI=1S/C18H19NO5S/c1-3-24-18(21)15-6-4-5-7-16(15)19-17(20)12-25(22,23)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI Key |
VRWIGEGGSXTMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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